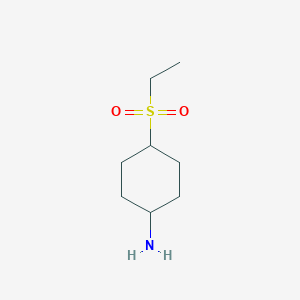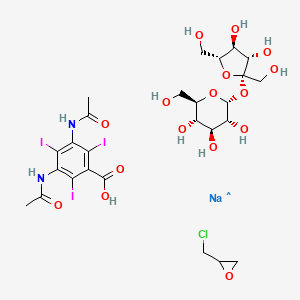
CID 156594418
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane, mixt. with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt (1:1) is a complex chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which combines carbohydrate moieties with a polymeric backbone and an iodinated aromatic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane involves several steps:
Polymerization: The polymerization of 2-(chloromethyl)oxirane is initiated using a suitable catalyst under controlled conditions to form the polymer backbone.
Glycosylation: The polymer is then glycosylated with alpha-D-Glucopyranoside and beta-D-fructofuranosyl units using glycosyl donors and acceptors in the presence of a glycosylation catalyst.
Iodination: The final step involves mixing the polymer with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors and automated glycosylation systems to ensure high yield and purity. The iodination step is carried out in specialized facilities to handle the iodinated aromatic acid safely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrate moieties.
Reduction: Reduction reactions can occur at the iodinated aromatic acid, potentially reducing the iodine atoms.
Substitution: The chloromethyl group in the polymer backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
Oxidation: Oxidized carbohydrate derivatives.
Reduction: Reduced iodinated aromatic acids.
Substitution: Substituted polymer derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structure.
Polymer Science: It serves as a model compound for studying polymerization and glycosylation reactions.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its carbohydrate moieties.
Cell Signaling: It may influence cell signaling pathways through its interaction with cell surface receptors.
Medicine
Imaging: The iodinated aromatic acid component makes it useful in medical imaging techniques such as X-ray and CT scans.
Drug Delivery: The compound can be used as a carrier for drug delivery systems due to its polymeric nature.
Industry
Food Emulsifier:
Material Science: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets enzymes and cell surface receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, particularly those involving carbohydrate recognition and iodinated aromatic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, octadecanoate: Used as a food emulsifier.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, benzoate: Used in similar applications with different properties.
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate): Another variant with distinct functional groups.
Uniqueness
The uniqueness of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane, mixt. with 3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid sodium salt lies in its combination of carbohydrate moieties, polymeric backbone, and iodinated aromatic acid, which imparts unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
97639-11-7 |
|---|---|
Molekularformel |
C26H36ClI3N2NaO16 |
Molekulargewicht |
1071.7 g/mol |
InChI |
InChI=1S/C12H22O11.C11H9I3N2O4.C3H5ClO.Na/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;4-1-3-2-5-3;/h4-11,13-20H,1-3H2;1-2H3,(H,15,17)(H,16,18)(H,19,20);3H,1-2H2;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;/m1.../s1 |
InChI-Schlüssel |
BTXOHYBOWSFNOQ-VQNFKRBLSA-N |
Isomerische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Na] |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
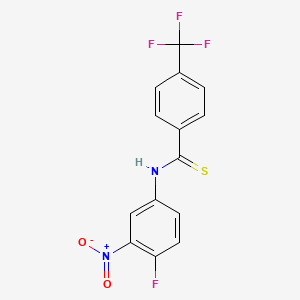

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
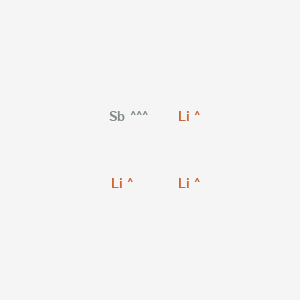
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)

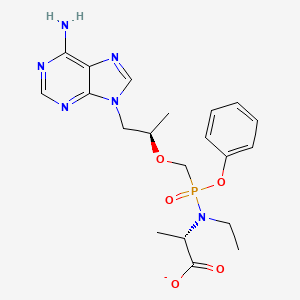

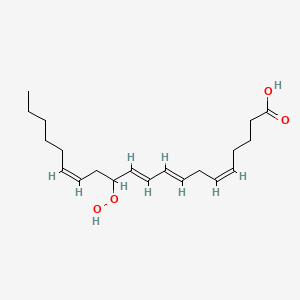
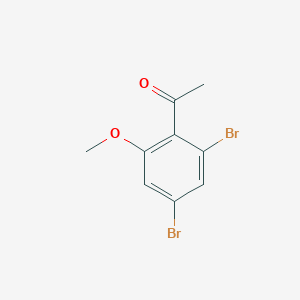
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-2-one](/img/structure/B12338939.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
